molecular formula C18H39IOSi B14204219 Tert-butyl[(12-iodododecyl)oxy]dimethylsilane CAS No. 824404-35-5

Tert-butyl[(12-iodododecyl)oxy]dimethylsilane

Cat. No.: B14204219
CAS No.: 824404-35-5
M. Wt: 426.5 g/mol
InChI Key: ZNGCQVNWTUMCIL-UHFFFAOYSA-N
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Description

Tert-butyl[(12-iodododecyl)oxy]dimethylsilane is an organosilicon compound with the molecular formula C18H39IOSi. This compound is characterized by the presence of a tert-butyl group, a dimethylsilane group, and a 12-iodododecyl chain. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of tert-butyl[(12-iodododecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 12-iodododecanol. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 12-iodododecanol attacks the silicon atom of tert-butyl(chloro)dimethylsilane, resulting in the formation of this compound .

Chemical Reactions Analysis

Tert-butyl[(12-iodododecyl)oxy]dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 12-iodododecyl chain can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form new compounds.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the silicon atom, to form silanols or siloxanes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon chain.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide .

Scientific Research Applications

Tert-butyl[(12-iodododecyl)oxy]dimethylsilane is used in scientific research for various applications:

Mechanism of Action

The mechanism of action of tert-butyl[(12-iodododecyl)oxy]dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis.

Properties

CAS No.

824404-35-5

Molecular Formula

C18H39IOSi

Molecular Weight

426.5 g/mol

IUPAC Name

tert-butyl-(12-iodododecoxy)-dimethylsilane

InChI

InChI=1S/C18H39IOSi/c1-18(2,3)21(4,5)20-17-15-13-11-9-7-6-8-10-12-14-16-19/h6-17H2,1-5H3

InChI Key

ZNGCQVNWTUMCIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCI

Origin of Product

United States

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